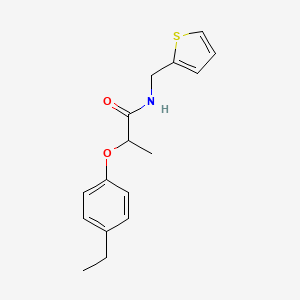
2-(4-ethylphenoxy)-N-(thiophen-2-ylmethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-ethylphenoxy)-N-(thiophen-2-ylmethyl)propanamide is an organic compound that features both phenoxy and thiophene functional groups
Preparation Methods
The synthesis of 2-(4-ethylphenoxy)-N-(thiophen-2-ylmethyl)propanamide typically involves the following steps:
Formation of the phenoxy intermediate: This step involves the reaction of 4-ethylphenol with an appropriate halogenated compound to form the phenoxy intermediate.
Introduction of the thiophene group: The phenoxy intermediate is then reacted with a thiophene-containing compound under suitable conditions to introduce the thiophene group.
Formation of the propanamide: Finally, the compound is converted to the desired propanamide through an amide formation reaction, typically involving the use of an amine and a carboxylic acid derivative.
Industrial production methods may involve optimization of these steps to improve yield and efficiency, often using catalysts and specific reaction conditions to achieve the desired product.
Chemical Reactions Analysis
2-(4-ethylphenoxy)-N-(thiophen-2-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(4-ethylphenoxy)-N-(thiophen-2-ylmethyl)propanamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-ethylphenoxy)-N-(thiophen-2-ylmethyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 2-(4-ethylphenoxy)-N-(thiophen-2-ylmethyl)propanamide include other phenoxy and thiophene derivatives. These compounds may share similar chemical properties but differ in their specific functional groups and overall structure. The uniqueness of this compound lies in its specific combination of phenoxy and thiophene groups, which may confer distinct chemical and biological properties.
Some similar compounds include:
- 2-(4-methylphenoxy)-N-(thiophen-2-ylmethyl)propanamide
- 2-(4-chlorophenoxy)-N-(thiophen-2-ylmethyl)propanamide
- 2-(4-bromophenoxy)-N-(thiophen-2-ylmethyl)propanamide
Properties
IUPAC Name |
2-(4-ethylphenoxy)-N-(thiophen-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-3-13-6-8-14(9-7-13)19-12(2)16(18)17-11-15-5-4-10-20-15/h4-10,12H,3,11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHNOGNMXZQJBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(C)C(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














